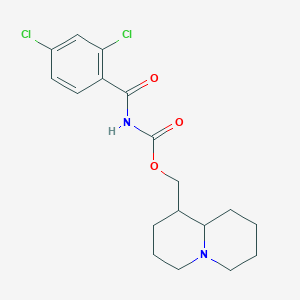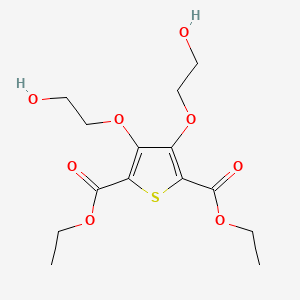
octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate
Übersicht
Beschreibung
Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate, also known as JNJ-5207852, is a small-molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is an enzyme that plays a crucial role in the regulation of inflammatory responses. In
Wirkmechanismus
Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is a selective inhibitor of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate increases the levels of cAMP in cells, which in turn leads to a reduction in inflammatory responses. This mechanism of action is thought to be responsible for the anti-inflammatory effects of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate observed in preclinical studies.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to have other biochemical and physiological effects. For example, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to inhibit the growth of certain cancer cell lines in vitro. Additionally, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to reduce the production of certain cytokines, which are proteins that play a key role in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is its selectivity for PDE4, which reduces the likelihood of off-target effects. Additionally, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to be orally bioavailable, which makes it a suitable candidate for drug development. However, one limitation of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is its relatively short half-life in vivo, which may limit its efficacy in certain disease models.
Zukünftige Richtungen
There are several future directions for the study of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate. One potential direction is the development of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate as a therapeutic agent for diseases such as asthma, COPD, and psoriasis. Additionally, further studies are needed to elucidate the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate and to identify potential off-target effects. Finally, the development of more potent and selective PDE4 inhibitors based on the structure of octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate may lead to the discovery of new therapeutic agents for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. In preclinical studies, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. Additionally, octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has been shown to reduce inflammation and improve skin lesions in animal models of psoriasis.
Eigenschaften
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(15(20)10-13)17(23)21-18(24)25-11-12-4-3-9-22-8-2-1-5-16(12)22/h6-7,10,12,16H,1-5,8-9,11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOUBLQEXCNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-1,2,3-benzotriazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302382.png)
![9-morpholin-4-yl-8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4302395.png)
![methyl 4-[(2,4-difluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B4302414.png)
![ethyl 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoate](/img/structure/B4302419.png)
![N',N'''-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)]](/img/structure/B4302428.png)

![8,8'-[methylenebis(thio)]bis(7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B4302439.png)
![N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide]](/img/structure/B4302446.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4302457.png)
![methyl 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4302461.png)
![N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4302469.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302475.png)
![10-(1,3-benzodioxol-5-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4302478.png)
![3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B4302488.png)